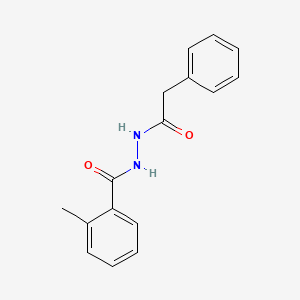
2-methyl-N'-(phenylacetyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N'-(phenylacetyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBH is a hydrazone derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 2-methyl-N'-(phenylacetyl)benzohydrazide exerts its biological activities through the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit various biochemical and physiological effects. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to exhibit antifungal and antibacterial activities. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been studied for its potential use as an anticonvulsant and antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential applications in various fields. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. However, one of the limitations of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N'-(phenylacetyl)benzohydrazide. One of the future directions is the development of new compounds that are derived from 2-methyl-N'-(phenylacetyl)benzohydrazide. These compounds may have potential applications in medicine. Another future direction is the study of the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide in clinical trials. Further studies are needed to determine the optimal dosage and administration of 2-methyl-N'-(phenylacetyl)benzohydrazide. Additionally, the mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide needs to be further elucidated to better understand its biological activities.
Synthesemethoden
The synthesis of 2-methyl-N'-(phenylacetyl)benzohydrazide involves a series of chemical reactions. The first step involves the reaction of 2-methylbenzohydrazide with acetic anhydride to form 2-methyl-N-acetylbenzohydrazide. The second step involves the reaction of 2-methyl-N-acetylbenzohydrazide with phenylacetic acid to form 2-methyl-N'-(phenylacetyl)benzohydrazide. The final product is obtained through purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N'-(phenylacetyl)benzohydrazide has been used in various scientific research applications. One of the most significant applications of 2-methyl-N'-(phenylacetyl)benzohydrazide is in the field of medicine. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been used in the synthesis of other compounds that have potential applications in medicine.
Eigenschaften
IUPAC Name |
2-methyl-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFYEUYTDSCHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)
![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)
![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)